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Compound of Interest

Compound Name: Benzene, trimethylpropyl-

Cat. No.: B15436369

Introduction

This technical guide provides a detailed overview of the spectroscopic data available for
isomers of trimethylpropyl benzene, compounds of interest to researchers and professionals in
the fields of chemistry and drug development. Understanding the spectral characteristics of
these aromatic hydrocarbons is crucial for their identification, quantification, and the elucidation
of their chemical structures. This document focuses on presenting quantitative spectroscopic
data, detailed experimental methodologies, and visual representations of analytical workflows.
The isomers covered in this guide include 1,3,5-trimethyl-2-propylbenzene, with efforts to
include data for 1,2,3-trimethyl-4-propylbenzene and 1,2,4-trimethyl-5-propylbenzene where
publicly available.

Spectroscopic Data

The following sections summarize the available spectroscopic data for the specified
trimethylpropyl benzene isomers. The data is organized by spectroscopic technique for ease of

comparison.

1,3,5-Trimethyl-2-propylbenzene

Synonyms: 1-Propyl-2,4,6-trimethylbenzene, 2-Propyl-1,3,5-trimethylbenzene[1] CAS Number:
4810-04-2[2][3] Molecular Formula: C12H1s[1][2][3] Molecular Weight: 162.27 g/mol [1][2][3]

Table 1: Mass Spectrometry Data for 1,3,5-Trimethyl-2-propylbenzene[2]
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miz Relative Intensity
43 25.9

91 18.1

105 28.6

119 34.0

133 100.0

134 13.5

147 8.8

162 27.5

Table 2: 13C NMR Spectroscopic Data for 1,3,5-Trimethyl-2-propylbenzene

While a definitive quantitative table is not readily available in the public domain, a 33C NMR
spectrum is available for reference.[1][4] The expected chemical shifts for aromatic carbons
typically fall within the 120-150 ppm range, while aliphatic carbons appear at lower chemical
shifts.[5]

1H NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific, publicly available, and quantitatively presented data for *H NMR, IR, and UV-Vis
spectroscopy for 1,3,5-trimethyl-2-propylbenzene are limited. General spectral characteristics
for similar alkylbenzenes can be inferred. For instance, the *H NMR spectrum would likely show
signals for aromatic protons between 6.5 and 8.0 ppm and signals for the propyl and methyl
protons in the aliphatic region (0.9-3.0 ppm).[6] The IR spectrum is expected to exhibit
characteristic C-H stretching vibrations for both aromatic and aliphatic groups, as well as
aromatic C=C stretching bands.[7] The UV-Vis spectrum of alkylbenzenes typically shows
absorption bands in the ultraviolet region, arising from 1 — 11* transitions of the benzene ring.

[8]

1,2,3-Trimethyl-4-propylbenzene and 1,2,4-Trimethyl-5-
propylbenzene
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Comprehensive and quantitative spectroscopic data for 1,2,3-trimethyl-4-propylbenzene and
1,2,4-trimethyl-5-propylbenzene are not readily available in publicly accessible databases.
Researchers are encouraged to consult specialized chemical literature and proprietary
databases for detailed spectral information on these specific isomers.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the
spectroscopic data presented. These protocols are based on standard practices for the
analysis of alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

e Sample Preparation: A small amount of the trimethylpropyl benzene isomer is dissolved in a
deuterated solvent, such as chloroform-d (CDCIs).[5][6] The use of a deuterated solvent is
crucial to avoid interference from proton signals of the solvent itself.[9][10]

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
e 'H NMR Acquisition:
o The instrument is tuned to the proton frequency.
o A standard one-pulse experiment is performed.
o Parameters such as spectral width, acquisition time, and relaxation delay are optimized.
o The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
o Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[6]
e 13C NMR Acquisition:

o The instrument is tuned to the carbon-13 frequency.
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o A proton-decoupled experiment is typically performed to simplify the spectrum.
o A larger number of scans is usually required due to the lower natural abundance of 13C.

o Chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

e Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC) for separation of isomers and impurities.[11][12]

« lonization: Electron lonization (EI) is a common method for volatile compounds like
alkylbenzenes.[13]

e Instrumentation: A GC system coupled with a mass selective detector (GC-MS) is used.[11]
o GC Parameters:

o Column: A nonpolar capillary column (e.g., DB-5) is often used.[11]

o Injector Temperature: Typically set around 250°C.[12]

o Oven Temperature Program: A temperature ramp is used to ensure good separation of
components. A typical program might start at a lower temperature and ramp up to a higher
temperature.

o Carrier Gas: Helium or hydrogen is commonly used.
e MS Parameters:
o lon Source Temperature: Typically maintained around 230°C.

o Mass Range: Scanned over a range appropriate for the expected molecular weight and
fragments (e.g., 40-300 amu).
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o Data Acquisition: Data is collected in full-scan mode to obtain the complete mass
spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.
Methodology:

o Sample Preparation: For liquid samples like trimethylpropyl benzene, a thin film can be
prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[14][15]
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a
drop of the liquid directly on the ATR crystal.[7][14]

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[7]

o Data Acquisition:

o

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

[¢]

The sample is placed in the instrument, and the spectrum is acquired.

[¢]

The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm™1).

[e]

Multiple scans are averaged to improve the signal-to-noise ratio.

o

The final spectrum is presented as transmittance or absorbance versus wavenumber
(cm™2).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.

Methodology:

o Sample Preparation: A dilute solution of the trimethylpropyl benzene isomer is prepared in a
UV-transparent solvent, such as cyclohexane or ethanol.[16] The concentration should be
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adjusted to yield an absorbance reading within the linear range of the instrument (typically
between 0.1 and 1).[17]

 Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
o Data Acquisition:
o A cuvette containing the pure solvent is used as a reference.[17]
o The sample solution is placed in a quartz cuvette.
o The spectrum is scanned over the UV-Vis range (e.g., 200-400 nm).
o The instrument records the absorbance as a function of wavelength.

Visualizations

The following diagrams illustrate typical experimental workflows for the spectroscopic analysis
of trimethylpropy! benzene.

Sample Preparation
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Data Processing
e Process Spectra (FT, Phasing, Baseline Correction) }—V Analyze Spectra (Chemical Shifts, Coupling)
Acquire 13C Spectrum
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Caption: Workflow for NMR spectroscopic analysis.
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Caption: Workflow for GC-MS analysis.

FTIR Analysis Data Processing

Sample Preparation

Liquid Trimethylpropyl Benzene Prepare Thin Film or Apply to ATR

Acquire Sample Spectrum

Process Spectrum (Baseline Correction, Normalization) |—>| Analyze Spectrum (Peak Picking, Functional Group ID)

FTIR Spectrometer

Acquire Background Spectrum

Click to download full resolution via product page

Caption: Workflow for FTIR spectroscopic analysis.
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Caption: Workflow for UV-Vis spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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